
1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene” is likely a brominated and trifluoromethoxylated derivative of benzene. Benzene is a simple aromatic ring (consisting of 6 carbon atoms joined in a ring with 1 hydrogen atom attached to each), while bromoethyl refers to a two-carbon chain with a bromine atom attached, and trifluoromethoxy refers to a methoxy group (an oxygen atom linked to a carbon) where the carbon is bonded to three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through halogenation (introduction of halogens like bromine) and etherification (introduction of an ether group like trifluoromethoxy) of benzene .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a bromoethyl group and a trifluoromethoxy group attached to it. The exact positions of these groups on the benzene ring would depend on the specific synthesis method .Chemical Reactions Analysis
The bromine atom in the bromoethyl group is likely to be a site of reactivity, as bromine is a good leaving group. This could allow for further functionalization of the molecule .科学的研究の応用
Synthesis and Characterization
Development of Ethynylferrocene Compounds : The synthesis of new compounds, such as 1,3-dibromo-5-(ferrocenylethynyl)benzene, demonstrates the potential of using 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene derivatives in the development of organometallic compounds with unique electrochemical properties (Fink et al., 1997).
Formation of Trifluoromethylation Compounds : Research on trifluoromethylation of aromatic compounds using hypervalent iodine reagents showcases the role of derivatives like this compound in creating various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).
Synthesis of Polyether Derivatives : The synthesis of fluorine-containing polyethers using derivatives like this compound shows its significance in creating hydrophobic, low dielectric materials with moderate thermal stability (Fitch et al., 2003).
Applications in Organic Synthesis
Creation of Benzyl Ethers : The use of stable organic salts derived from this compound in transforming alcohols into benzyl ethers demonstrates its utility in organic synthesis (Poon & Dudley, 2006).
Synthesis of Luminescent Probes : The creation of porous covalent organic polymers for sensing nitroaromatic explosives and metal ions, using derivatives like this compound, indicates its potential in developing advanced sensing materials (Guo & Cao, 2015).
High Surface Area Frameworks : The assembly of hydrogen-bonded frameworks using derivatives suggests potential in creating porous structures with high surface area, useful in various applications including gas adsorption (Zentner et al., 2015).
Advancements in Polymerization
Polymerization on Supported Boron Nitride and Graphene : The study of surface-confined synthesis of polymers through C-C coupling on graphene and hexagonal boron nitride underlines the relevance of derivatives in advanced material science (Morchutt et al., 2015).
Multielectron Redox Systems : The synthesis of poly(6-azulenylethynyl)benzenes from derivatives indicates their role in creating redox systems with unique electronic and liquid crystalline properties (Ito et al., 2003).
Safety and Hazards
特性
IUPAC Name |
1-(1-bromoethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAHCNDFSKKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2835954.png)
![7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2835955.png)
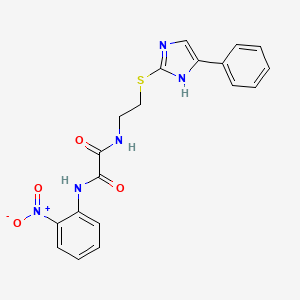

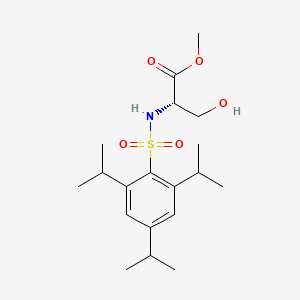
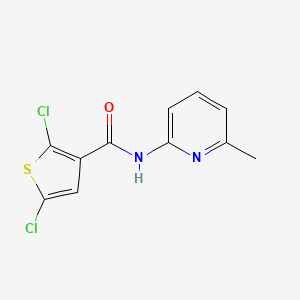
![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2835963.png)
![3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2835967.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2835969.png)
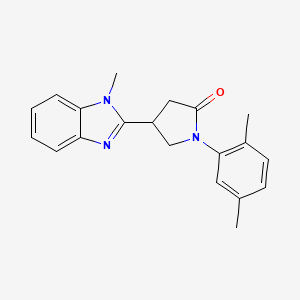
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2835972.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)
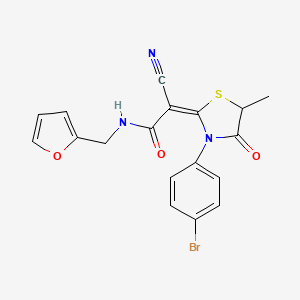
![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)
